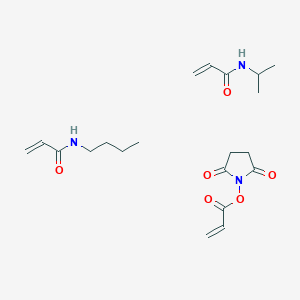
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is a copolymer that combines the properties of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide. This compound is known for its thermoresponsive behavior, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is typically synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide in the presence of an initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water, and the polymerization is initiated by heating the mixture to around 60-70°C .
Industrial Production Methods
In industrial settings, the production of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) follows similar principles but on a larger scale. The process involves continuous polymerization reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) undergoes various chemical reactions, including:
Hydrolysis: The succinimide groups can be hydrolyzed under acidic or basic conditions to form carboxylic acid groups.
Substitution: The succinimide groups can also participate in nucleophilic substitution reactions with amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature.
Major Products
Scientific Research Applications
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) has a wide range of applications in scientific research:
Mechanism of Action
The thermoresponsive behavior of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is primarily due to the presence of N-isopropylacrylamide units, which exhibit a lower critical solution temperature (LCST) around 32°C . Below this temperature, the polymer is soluble in water, while above it, the polymer undergoes a phase transition and becomes insoluble . This property is exploited in various applications, such as drug delivery, where the polymer can release its payload in response to temperature changes .
Comparison with Similar Compounds
Similar Compounds
Poly(N-isopropylacrylamide): Known for its thermoresponsive properties but lacks the functional groups provided by N-n-butylacrylamide and N-acryloxysuccinimide.
Poly(N-isopropylacrylamide-co-butylacrylate): Similar thermoresponsive behavior but with different mechanical properties due to the presence of butylacrylate.
Poly(N-isopropylacrylamide-co-methacrylic acid): Combines thermoresponsive behavior with pH sensitivity.
Uniqueness
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is unique due to its combination of thermoresponsive behavior and the presence of reactive succinimide groups, which allow for further functionalization and customization for specific applications .
Properties
CAS No. |
118519-84-9 |
|---|---|
Molecular Formula |
C20H31N3O6 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C7H7NO4.C7H13NO.C6H11NO/c1-2-7(11)12-8-5(9)3-4-6(8)10;1-3-5-6-8-7(9)4-2;1-4-6(8)7-5(2)3/h2H,1,3-4H2;4H,2-3,5-6H2,1H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) |
InChI Key |
OUIOMKUBQDZBOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Key on ui other cas no. |
118519-84-9 |
Synonyms |
poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) poly(NIPAAm-nBAAm-NASI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















